molecular formula C8H17N B6151468 2,2-dimethylazepane CAS No. 54152-49-7

2,2-dimethylazepane

Cat. No.: B6151468
CAS No.: 54152-49-7
M. Wt: 127.2
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Description

2,2-Dimethylazepane is a seven-membered azepane ring derivative with two methyl groups substituted at the 2-position of the nitrogen-containing heterocycle. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol (calculated from the molecular formula). The compound is commercially available through custom synthesis, as indicated by its listing in supplier databases . Its CAS registry number is 54152-49-7, and it is structurally characterized by the presence of two methyl groups on the same carbon adjacent to the nitrogen atom, conferring steric and electronic effects that influence its reactivity and physical properties.

Properties

CAS No.

54152-49-7

Molecular Formula

C8H17N

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,2-dimethyl-1,6-hexanediamine using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-dimethylazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or proteins, influencing their function and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-dimethylazepane with structurally related azepane derivatives, focusing on molecular properties, substituent positions, and synthesis availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications Availability
This compound C₈H₁₇N 127.23 2,2-dimethyl Steric hindrance near nitrogen; base for custom synthesis Custom synthesis (2 suppliers)
4,4-Dimethylazepane C₈H₁₇N 127.23 4,4-dimethyl Symmetrical substitution; potential for distinct solubility profiles Custom synthesis
4,4-Dimethylazepane hydrochloride C₈H₁₈ClN 163.69 4,4-dimethyl + HCl Salt form enhances solubility; used in pharmacological research Available as a research compound
1-Methylazepane C₇H₁₅N 113.20 1-methyl Smaller molecular weight; simpler structure for reactivity studies Listed in chemical databases
1-(But-3-yn-1-yl)-3,3-dimethylazepane C₁₁H₁₉N 165.28 3,3-dimethyl + alkyne Alkyne substituent enables click chemistry applications Custom synthesis

Structural and Functional Analysis

  • Symmetry vs.
  • Salt Formation : The hydrochloride derivative of 4,4-dimethylazepane demonstrates how salt formation (e.g., with HCl) can drastically alter solubility, making it more suitable for aqueous-phase reactions or drug formulation .
  • Functional Group Diversity : The alkyne-substituted derivative (1-(but-3-yn-1-yl)-3,3-dimethylazepane) highlights the adaptability of azepane scaffolds for applications in bioorthogonal chemistry .

Research Implications

  • Synthetic Accessibility : this compound and its analogs are primarily accessible via custom synthesis, suggesting niche research applications rather than large-scale industrial use .

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